3-(Difluoromethyl)-2-fluoropyridin-4-amine
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Overview
Description
3-(Difluoromethyl)-2-fluoropyridin-4-amine is a fluorinated heterocyclic compound that has garnered significant attention in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct difluoromethylation of pyridines using difluoromethylating agents under specific reaction conditions . Another approach involves the use of metal-catalyzed cross-coupling reactions to introduce the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of difluoromethylating reagents and metal catalysts in a controlled environment allows for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-2-fluoropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-(Difluoromethyl)-2-fluoropyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique chemical properties.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2-fluoropyridin-4-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The compound can inhibit or activate specific enzymes, affecting cellular processes and pathways .
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness: 3-(Difluoromethyl)-2-fluoropyridin-4-amine is unique due to the presence of both difluoromethyl and fluorine groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Properties
Molecular Formula |
C6H5F3N2 |
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Molecular Weight |
162.11 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C6H5F3N2/c7-5(8)4-3(10)1-2-11-6(4)9/h1-2,5H,(H2,10,11) |
InChI Key |
LETSRRZVXQWWGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)C(F)F)F |
Origin of Product |
United States |
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